molecular formula C12H8N2O2 B13685110 Imidazo[1,5-a]quinoline-1-carboxylic Acid

Imidazo[1,5-a]quinoline-1-carboxylic Acid

Cat. No.: B13685110
M. Wt: 212.20 g/mol
InChI Key: NYQHVEMNWDKZKI-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]quinoline-1-carboxylic acid is a significant member of the fused N-heterocyclic compounds. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that make it a valuable scaffold in drug design. The imidazo[1,5-a]quinoline moiety is found in various biologically active molecules, including antitumor agents, antimicrobial agents, and inhibitors targeting specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]quinoline-1-carboxylic acid can be achieved through several methods. One notable method involves an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions. This method provides moderate to good yields and is considered environmentally friendly . Another approach includes oxidative amination reactions, which have been developed to construct C–C and C–N bonds efficiently .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The decarboxylative cyclization method is preferred for its simplicity and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Imidazo[1,5-a]quinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as phosphodiesterase 10A, which plays a role in signal transduction pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]quinoxaline
  • Imidazo[4,5-b]pyridine

Comparison: Imidazo[1,5-a]quinoline-1-carboxylic acid is unique due to its specific ring structure, which provides distinct electronic and steric properties. Compared to imidazo[1,5-a]pyridine, it has a larger fused ring system, which can enhance its binding affinity to certain biological targets. Imidazo[1,2-a]quinoxaline, on the other hand, has different substitution patterns that can affect its reactivity and biological activity .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

imidazo[1,5-a]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-13-7-9-6-5-8-3-1-2-4-10(8)14(9)11/h1-7H,(H,15,16)

InChI Key

NYQHVEMNWDKZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CN=C(N32)C(=O)O

Origin of Product

United States

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